molecular formula C8H16O2 B14624061 4-Hydroxy-3-methylheptan-2-one CAS No. 56072-27-6

4-Hydroxy-3-methylheptan-2-one

Cat. No.: B14624061
CAS No.: 56072-27-6
M. Wt: 144.21 g/mol
InChI Key: NQORAOWGAVMMJT-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylheptan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group attached to the fourth carbon and a methyl group attached to the third carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methylheptan-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 3-methylbutanal and acetone, followed by a reduction step to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methyl-3-heptanone or 4-Methyl-3-heptanoic acid.

    Reduction: 4-Hydroxy-3-methylheptanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxy-3-methylheptan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylheptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methylpentan-2-one: A shorter chain analog with similar functional groups.

    4-Hydroxy-6-methylheptan-2-one: A positional isomer with the methyl group at a different position.

    4-Methyl-3-heptanone: Lacks the hydroxyl group, making it less reactive in certain reactions.

Uniqueness

4-Hydroxy-3-methylheptan-2-one is unique due to its specific combination of functional groups and chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

56072-27-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-hydroxy-3-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-4-5-8(10)6(2)7(3)9/h6,8,10H,4-5H2,1-3H3

InChI Key

NQORAOWGAVMMJT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C(=O)C)O

Origin of Product

United States

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